![molecular formula C26H25N5O4 B2650192 ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate CAS No. 896291-93-3](/img/no-structure.png)

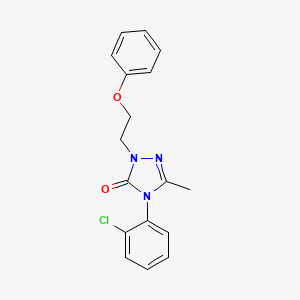

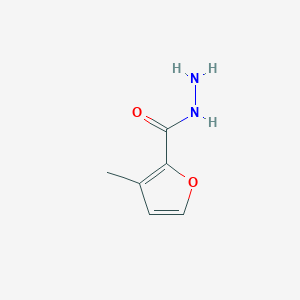

ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

This involves the methods used to synthesize the compound, including the starting materials, reaction conditions, and the steps involved in the synthesis process .Molecular Structure Analysis

This involves determining the 3D structure of the molecule, including the arrangement of atoms and the types of bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, including its reactivity with various reagents and the conditions under which these reactions occur .Physical And Chemical Properties Analysis

This involves studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .科学的研究の応用

Applications in Dye-Sensitized Solar Cells (DSSC)

Imidazolium-based oligomers have been synthesized and investigated as electrolytes for dye-sensitized solar cells (DSSC). These molecules have demonstrated the potential to replace the conventional ionic liquid-type electrolytes in DSSCs, offering a pathway for the development of more efficient solar energy conversion technologies (Seo et al., 2010).

Catalysis and Synthesis

Imidazolium compounds are utilized as catalysts for various chemical reactions. For instance, 3-Methyl-1-sulfonic acid imidazolium hydrogen sulfate has been used as an efficient catalyst for synthesizing polyhydroquinoline derivatives, showcasing the compounds' role in promoting clean and simple reactions (Khaligh, 2014).

Material Science

In material science, imidazoles play a pivotal role as curing agents for thermoset epoxy systems, significantly influencing the mechanical properties and heat resistance of the resulting materials (Vogt, 1987). Moreover, imidazolium-based ionic liquid monomers have been polymerized to create double hydrophilic block copolymers, which exhibit responsiveness to ionic changes, indicating their potential in various applications including drug delivery systems and sensors (Vijayakrishna et al., 2008).

Pharmaceutical Research

In the pharmaceutical domain, certain imidazole compounds have been identified as potential ligands for human A3 adenosine receptors, indicating their potential therapeutic applications in the treatment of various diseases (Ozola et al., 2003).

作用機序

Safety and Hazards

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate involves the condensation of 2-amino-6-phenylpurine with 2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one followed by esterification with ethyl 3-bromopropanoate. The resulting intermediate is then reduced to the final product using sodium borohydride.", "Starting Materials": [ "2-amino-6-phenylpurine", "2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one", "ethyl 3-bromopropanoate", "sodium borohydride" ], "Reaction": [ "Step 1: Condensation of 2-amino-6-phenylpurine with 2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-one in the presence of a suitable condensing agent such as N,N'-carbonyldiimidazole or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide to form the intermediate.", "Step 2: Esterification of the intermediate with ethyl 3-bromopropanoate in the presence of a suitable base such as triethylamine or sodium hydride to form the ester intermediate.", "Step 3: Reduction of the ester intermediate to the final product using sodium borohydride in the presence of a suitable solvent such as ethanol or methanol." ] } | |

CAS番号 |

896291-93-3 |

製品名 |

ethyl 3-(1-methyl-2,4-dioxo-7-phenyl-8-(m-tolyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate |

分子式 |

C26H25N5O4 |

分子量 |

471.517 |

IUPAC名 |

ethyl 3-[4-methyl-6-(3-methylphenyl)-1,3-dioxo-7-phenylpurino[7,8-a]imidazol-2-yl]propanoate |

InChI |

InChI=1S/C26H25N5O4/c1-4-35-21(32)13-14-29-24(33)22-23(28(3)26(29)34)27-25-30(22)16-20(18-10-6-5-7-11-18)31(25)19-12-8-9-17(2)15-19/h5-12,15-16H,4,13-14H2,1-3H3 |

InChIキー |

YDCNKHNZMRGQFC-UHFFFAOYSA-N |

SMILES |

CCOC(=O)CCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC(=C4)C)C5=CC=CC=C5)N(C1=O)C |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

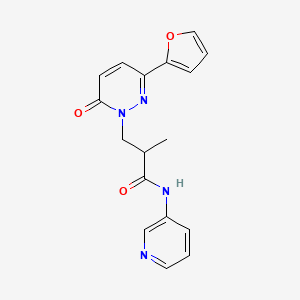

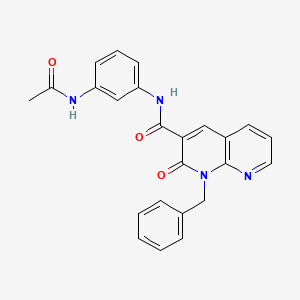

![2,4-difluoro-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2650110.png)

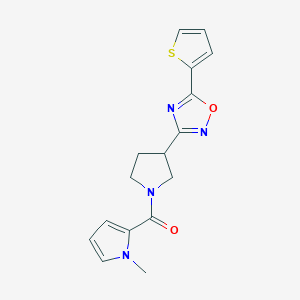

![3-[(4-methylbenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2650116.png)

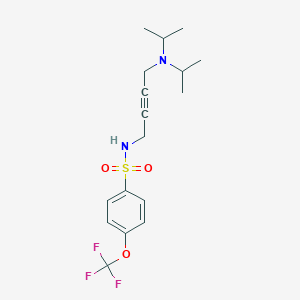

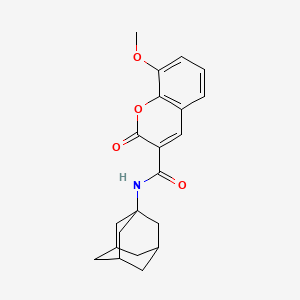

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2650120.png)

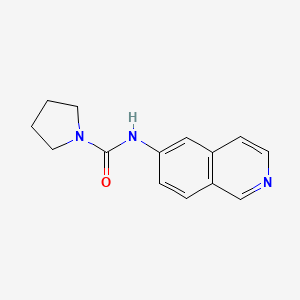

![8-((4-(1H-benzo[d]imidazol-2-yl)piperazin-1-yl)sulfonyl)quinoline](/img/structure/B2650122.png)

![2-[4-(2-Methylbutan-2-yl)cyclohexyl]ethan-1-ol](/img/structure/B2650128.png)

![8-ethoxy-1,3-bis(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2650132.png)